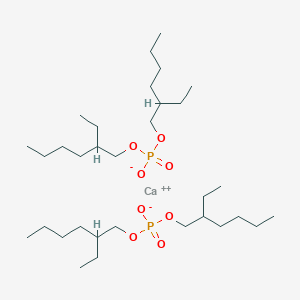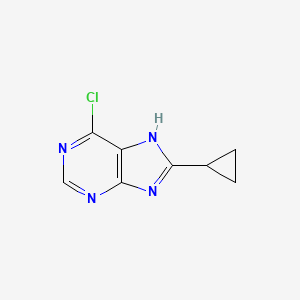![molecular formula C12H17ClN2 B3077138 1-[(3-Chlorophenyl)methyl]piperidin-3-amine CAS No. 1044766-81-5](/img/structure/B3077138.png)
1-[(3-Chlorophenyl)methyl]piperidin-3-amine
Overview
Description
“1-[(3-Chlorophenyl)methyl]piperidin-3-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Molecular Structure
Synthesis and Structural Analysis : A study conducted by Fatma et al. (2017) focused on the synthesis and crystal structure analysis of a novel compound related to 1-[(3-Chlorophenyl)methyl]piperidin-3-amine. They used Michael addition for synthesis and employed X-ray crystallography, Density Functional Theory (DFT), and vibrational analysis for structure determination. The study highlights the molecule's stability and reactivity, which can be relevant for further chemical applications (Fatma et al., 2017).
Conformational Analysis : Ribet et al. (2005) analyzed the conformation of a structurally similar compound to this compound. They used NMR analyses and X-ray diffraction to determine the molecular conformation in both solid and solution states. This type of analysis is crucial for understanding the chemical behavior of such compounds (Ribet et al., 2005).
Chemical Reactivity and Synthesis Methods
Kinetics and Reaction Mechanisms : Castro et al. (2001) investigated the reactions of compounds structurally related to this compound with alicyclic amines. Their study provides insight into the kinetics and mechanisms of these reactions, which are fundamental for developing new synthetic routes in organic chemistry (Castro et al., 2001).
Advanced Synthetic Techniques : The synthesis of complex piperidine derivatives, as demonstrated by Liu et al. (2011), shows the versatility of this compound in forming pharmacologically relevant structures, such as those used in diabetes medication (Liu et al., 2011).
Multicomponent Chemical Processes : Lohar et al. (2016) developed an environmentally friendly chemical process involving this compound for synthesizing piperidines. Their work highlights the potential of this compound in green chemistry applications (Lohar et al., 2016).
Applications in Materials Science
- Spectroscopic Characterization : Amirnasr et al. (2001) performed spectroscopic characterization of complexes involving compounds like this compound. Such studies are pivotal for applications in materials science, particularly in developing new materials with specific optical properties (Amirnasr et al., 2001).
Future Directions
Piperidine and its derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery . Therefore, the future direction of “1-[(3-Chlorophenyl)methyl]piperidin-3-amine” could be in these areas.
Mechanism of Action
Target of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in cell biology and are used in the treatment of various disorders . Piperidine derivatives have been found to have antiaggregatory and antioxidant effects .
Mode of Action
It is known that piperidine derivatives can inhibit cholinesterase and target the beta-secretase enzyme . These enzymes play crucial roles in neurotransmission and the development of neurodegenerative diseases.
Biochemical Pathways
The inhibition of cholinesterase and the targeting of the beta-secretase enzyme suggest that this compound may influence neurotransmission and amyloid-beta production, which are critical in the pathogenesis of neurodegenerative diseases .
Pharmacokinetics
It is known that the metabolism of certain piperazine derivatives involves the cytochrome p450 enzyme system .
Result of Action
Piperidine derivatives have been found to have antiaggregatory and antioxidant effects . They also inhibit cholinesterase and target the beta-secretase enzyme , which could potentially influence neurotransmission and the production of amyloid-beta, a protein implicated in neurodegenerative diseases.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUIQDMQUUXQBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraen-3-ol](/img/structure/B3077099.png)


![1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077120.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077131.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077163.png)
![1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B3077168.png)

